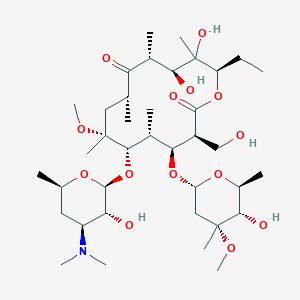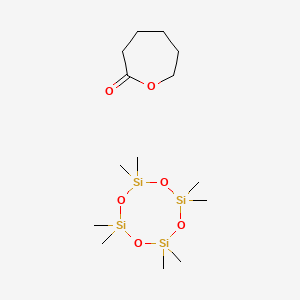
Clarithromycine F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clarithromycin F is a macrolide antibiotic derived from erythromycin. It is known for its broad-spectrum antimicrobial activity, which includes effectiveness against various Gram-positive and Gram-negative bacteria, as well as some atypical pathogens. Clarithromycin F is commonly used to treat respiratory tract infections, skin infections, and Helicobacter pylori infections .
Applications De Recherche Scientifique
Clarithromycin F has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical modifications.
Biology: Clarithromycin F is employed in research on bacterial protein synthesis and resistance mechanisms.
Mécanisme D'action
- Its role is to inhibit the translocation step during protein synthesis within the bacterial cell. By doing so, it disrupts the production of essential proteins that bacteria need for survival and replication .
Target of Action
Mode of Action
Safety and Hazards
The FDA is advising caution before prescribing the antibiotic clarithromycin to patients with heart disease because of a potential increased risk of heart problems or death that can occur years later . Severe allergic reactions are rare . Liver problems have been reported . It may cause harm if taken during pregnancy .
Orientations Futures
Clarithromycin is used to treat many different types of bacterial infections affecting the skin and respiratory system . It is also used together with other medicines to treat stomach ulcers caused by Helicobacter pylori . The usual dose of clarithromycin is 250mg to 500mg twice a day . The dose may be lower for children or if you have kidney problems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Clarithromycin F is synthesized from erythromycin through a series of chemical modifications. The primary step involves the methylation of the hydroxyl group at the 6-position of erythromycin to form 6-O-methylerythromycin. This process typically requires the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of Clarithromycin F involves large-scale fermentation of the erythromycin-producing strain of Streptomyces erythreus, followed by chemical modification. The fermentation process is optimized to maximize the yield of erythromycin, which is then extracted and purified. The subsequent chemical modification steps are carried out in controlled environments to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Clarithromycin F undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of reduced derivatives with altered activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Nucleophilic reagents like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed:
14-hydroxyclarithromycin: Formed through oxidation, this metabolite is known for its potent antimicrobial activity.
Various substituted derivatives: Depending on the reagents used, different substituted products can be formed, each with unique properties.
Comparaison Avec Des Composés Similaires
Erythromycin: The parent compound from which Clarithromycin F is derived.
Azithromycin: Another macrolide antibiotic with a broader spectrum of activity and longer half-life compared to Clarithromycin F.
Telithromycin: A ketolide antibiotic with improved activity against macrolide-resistant strains but associated with higher risks of hepatotoxicity.
Uniqueness of Clarithromycin F: Clarithromycin F is unique due to its enhanced stability in acidic environments and its ability to form an active metabolite, 14-hydroxyclarithromycin, which contributes to its potent antimicrobial activity. Additionally, its broad-spectrum activity and effectiveness against atypical pathogens make it a valuable antibiotic in clinical practice .
Propriétés
IUPAC Name |
(3S,4S,5R,6S,7R,9R,11R,12S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3-(hydroxymethyl)-7-methoxy-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H69NO14/c1-14-26-38(9,46)31(43)21(4)28(41)19(2)16-37(8,48-13)33(53-35-29(42)25(39(10)11)15-20(3)49-35)22(5)30(24(18-40)34(45)51-26)52-27-17-36(7,47-12)32(44)23(6)50-27/h19-27,29-33,35,40,42-44,46H,14-18H2,1-13H3/t19-,20-,21+,22-,23+,24+,25+,26-,27+,29-,30+,31+,32+,33+,35+,36-,37-,38?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKPAXGOJMGSAE-OKRVCPMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C([C@H]([C@H](C(=O)[C@@H](C[C@@]([C@H]([C@@H]([C@@H]([C@@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H69NO14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124412-58-4 |
Source


|
| Record name | Clarithromycin F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124412584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the main advantage of formulating clarithromycin into a floating microsponge capsule?
A: The research paper highlights the potential of this formulation to achieve a sustained release of clarithromycin []. The study demonstrates that using Eudragit RL100 as a polymer in the microsponge formulation resulted in a controlled drug release profile, particularly in simulated stomach conditions []. This sustained release characteristic could be beneficial for improving patient compliance by potentially reducing dosing frequency and minimizing fluctuations in drug concentration in the body.
Q2: How did the researchers assess the stability and compatibility of the components in the clarithromycin floating microsponge capsule?
A: The compatibility between clarithromycin and the other components in the formulation was assessed using Fourier Transform Infra-Red (FTIR) spectroscopy []. This technique helps identify any potential chemical interactions between the drug and the excipients that could compromise the stability and efficacy of the final product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonooxymethyl)oxolan-2-yl] hydrogen phosphate;hydrate](/img/structure/B1168533.png)
